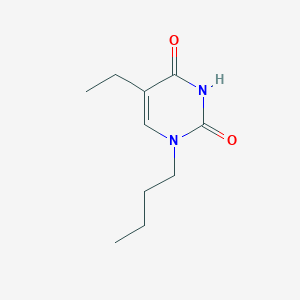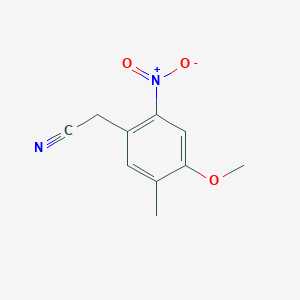
(3-azido-2-oxochromen-7-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-azido-2-oxochromen-7-yl) acetate typically involves the esterification of 3-azido-2-oxo-2H-chromen-7-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide and solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Major Products
Substitution: Formation of substituted amines.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules in living systems.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mécanisme D'action
The mechanism of action of (3-azido-2-oxochromen-7-yl) acetate largely depends on the specific application. In biological systems, the azido group can react with alkyne-functionalized molecules in a bioorthogonal manner, allowing for specific labeling and tracking of biomolecules. The chromene moiety may interact with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid 3-benzoyl-2-oxo-2H-chromen-7-yl ester
- (3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid
Uniqueness
Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioorthogonal labeling, setting it apart from other chromene derivatives that may lack this functional group.
Propriétés
Formule moléculaire |
C11H7N3O4 |
|---|---|
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
(3-azido-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3 |
Clé InChI |
YVWSHWUPTFLTIE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(2-pent-4-enoylhydrazino)carbonyl]-L-valinate](/img/structure/B8317784.png)
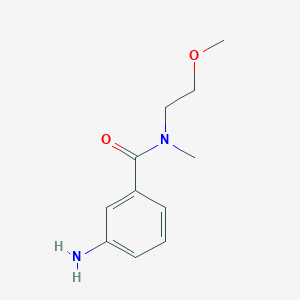
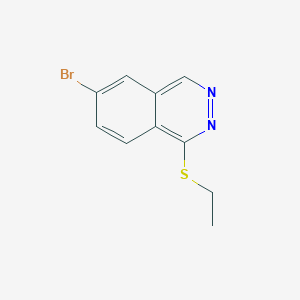

![Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B8317827.png)

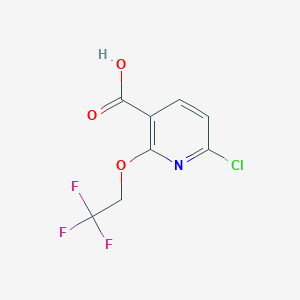
![Ethyl 2-ethoxy-3-[4-(2-bromoethoxy)-phenyl]propanoate](/img/structure/B8317855.png)
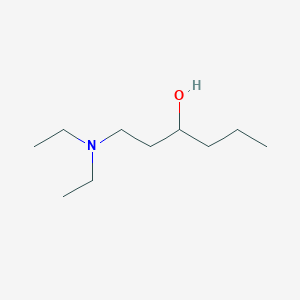

![7-Chloro-2-(2-methyl-2H-pyrazol-3-yl)thieno[3,2-b]pyridine](/img/structure/B8317870.png)
